

Application Note: Analytical Quantification of 8-Fluoroimidazo[1,2-a]pyridine Hydrate

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Compound of Interest

Compound Name:	8-Fluoroimidazo[1,2-a]pyridine hydrate
CAS No.:	2379918-38-2
Cat. No.:	B2861236

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Introduction & Chemical Context

8-Fluoroimidazo[1,2-a]pyridine (CAS: 139022-26-7 for free base) is a privileged bicyclic scaffold used in the synthesis of next-generation pharmaceuticals, including GABA-A receptor modulators and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan derivatives.

The presence of the fluorine atom at the C-8 position is bio-isosterically critical; it modulates the basicity of the bridgehead nitrogen and influences metabolic stability. The "hydrate" designation indicates the material typically exists as a stable solvate or is significantly hygroscopic, necessitating rigorous water quantification to ensure accurate stoichiometry in downstream coupling reactions.

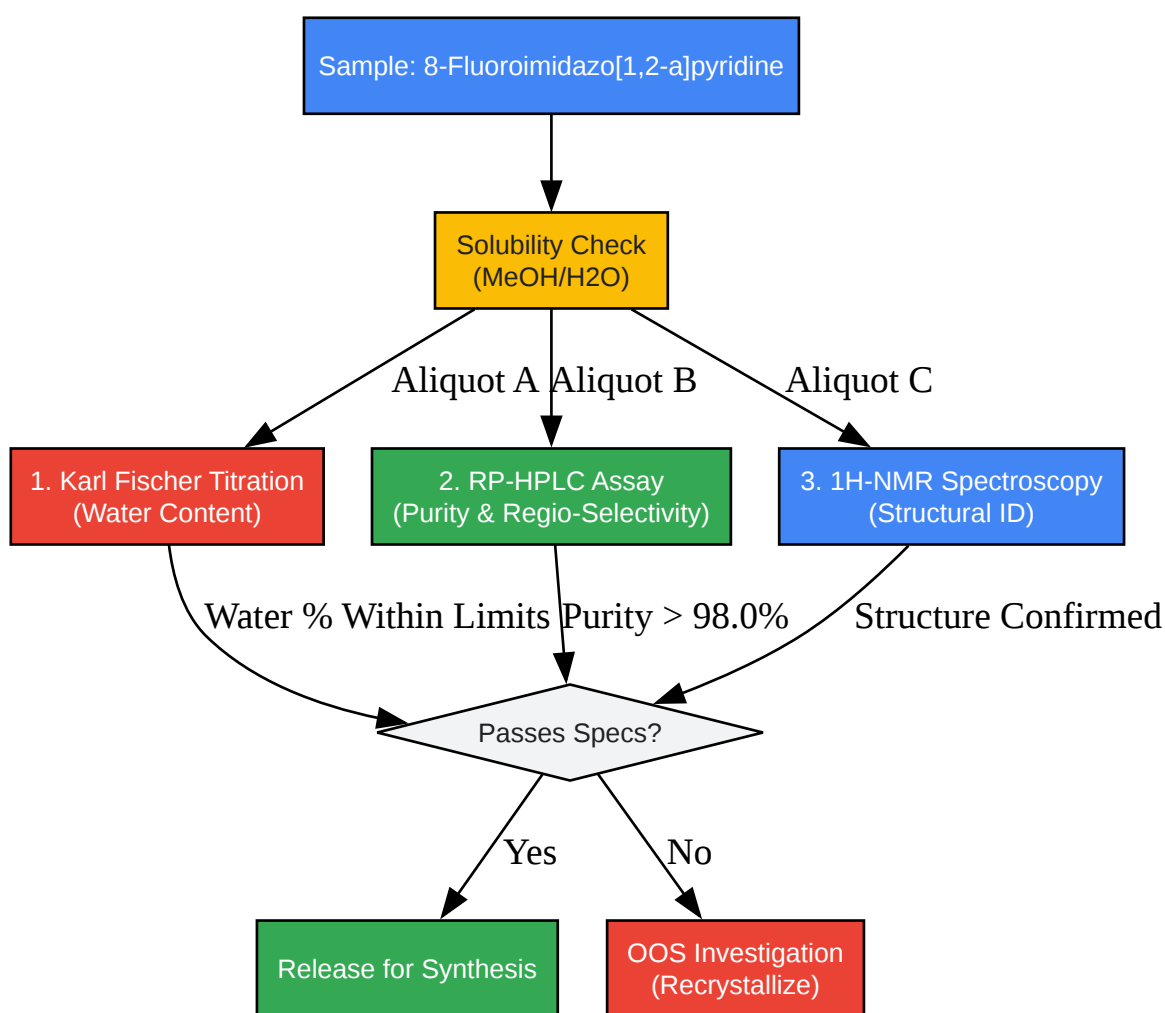
Critical Quality Attributes (CQAs)

- **Regio-Purity:** Discrimination between the 8-fluoro target and potential 6-fluoro or 5-fluoro isomers generated during cyclization.

- Hydrate Stoichiometry: Precise determination of water content to distinguish between surface moisture and crystal lattice water (e.g., monohydrate vs. hemihydrate).
- Assay (Anhydrous Basis): Quantitative purity excluding solvent/water mass.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for characterizing this material, ensuring no critical impurity is overlooked.



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Figure 1: Integrated analytical control strategy for imidazopyridine intermediates.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify assay purity and separate potential regioisomers. Rationale: Imidazo[1,2-a]pyridines are basic. Standard C18 columns at neutral pH often result in peak tailing due to interaction with residual silanols. This method uses a low pH ion-pairing strategy to protonate the nitrogen (pKa ~5-6), ensuring sharp peak shape and consistent retention.

Instrument & Conditions

Parameter	Setting / Specification
System	Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent)
Column	Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 μ m) or Zorbax Eclipse Plus C18
Column Temp	35°C
Flow Rate	1.0 mL/min
Detection	UV-Vis Diode Array (DAD) at 254 nm (bw 4 nm)
Injection Vol	5.0 μ L
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade)

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
15.0	30	70	Linear Ramp
18.0	5	95	Wash
20.0	5	95	Hold
20.1	95	5	Re-equilibration
25.0	95	5	End

Sample Preparation[3][4][5][6][7][8]

- Diluent: 50:50 Water:Acetonitrile.
- Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
- System Suitability:
 - Tailing Factor (T): NMT 1.5.
 - Theoretical Plates (N): NLT 5,000.
 - %RSD (5 injections): NMT 2.0%.

Scientific Insight: The use of TFA suppresses the ionization of residual silanols on the column and fully protonates the imidazopyridine, preventing the "shark-fin" peak shape common with basic heterocycles.

Protocol 2: Karl Fischer Titration (Water Content)

Objective: Determine the precise hydration state (e.g., hemihydrate vs. monohydrate).

Rationale: The "hydrate" suffix implies water is part of the crystal lattice. Loss on Drying (LOD)

is insufficient as it may remove bound water or fail to remove trapped solvent. Volumetric KF is preferred for levels >1.0%.

Methodology

- Technique: Volumetric Karl Fischer Titration.
- Reagent: Composite 5 (Hydranal or equivalent).
- Solvent: Dry Methanol (water content < 0.01%).
- Sample Mass: 100–150 mg (adjusted to consume ~2-5 mL of titrant).

Calculation:

- = Volume of KF reagent (mL)
- = Titer of reagent (mg H₂O/mL)
- = Weight of sample (g)

Target Specification:

- Monohydrate: Theoretical water content ~11.0% (Calculated based on MW shift).
- Hemihydrate: Theoretical water content ~5.8%.
- Note: If the result is non-stoichiometric (e.g., 3.4%), the material is likely a hygroscopic anhydrate or a mixed phase.

Protocol 3: Structural Identification (NMR)

Objective: Confirm the position of the Fluorine atom (Regiochemistry). Rationale: Mass Spectrometry (MS) gives the same m/z (136.1) for 6-fluoro, 7-fluoro, and 8-fluoro isomers. ¹H-NMR coupling constants are required to definitively place the fluorine at position 8.

¹H-NMR Parameters (400 MHz, DMSO-d₆)

- Key Signal: Look for the proton at Position 7.

- Coupling Logic:
 - The proton at C-7 will show a large geminal H-F coupling () and a vicinal coupling to H-6.
 - The proton at C-5 (doublet) will show no direct F-coupling if F is at 8.
- Expected Shift: The C-8 Fluorine exerts a strong inductive effect, shifting the adjacent H-7 downfield compared to the non-fluorinated parent.

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